Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid
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Overview
Description
Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid is a synthetically versatile chiral intermediate. It is known for its unique tricyclic structure, which makes it an important compound in various chemical and pharmaceutical applications. The compound has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid can be synthesized from norbornadiene. The synthesis involves a series of steps, including the formation of a racemic mixture, which is then separated into its enantiomers. One common method for separation involves crystallization with a chiral amine, such as l-(-)-α-methylbenzylamine . Another method involves enzymatic hydrolysis of the corresponding methyl ester using commercial lipases .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid
- (1R,4S)-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- 3-(Aminocarbonyl)-5,6-dibromo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid is unique due to its tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1S,3R,4R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11)/t2-,3+,4?,5?,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOZAHBGIJALKD-ZVXKLMNQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C2C(=O)C1C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C3[C@H]1C3C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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